REACTION_CXSMILES
|
[CH3:1][O:2][CH2:3][CH2:4][O:5][C:6]1[CH:7]=[N:8][C:9]2[C:14]([CH:15]=1)=[CH:13][C:12]([CH:16]=[O:17])=[CH:11][CH:10]=2.[CH2:18]1COCC1.C[Mg]Br>>[CH3:1][O:2][CH2:3][CH2:4][O:5][C:6]1[CH:7]=[N:8][C:9]2[C:14]([CH:15]=1)=[CH:13][C:12]([CH:16]([OH:17])[CH3:18])=[CH:11][CH:10]=2
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Name
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3-(2-methoxyethoxy quinolin-6-yl)ethanol
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Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.7 g
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Type
|
reactant
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Smiles
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COCCOC=1C=NC2=CC=C(C=C2C1)C=O
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Name
|
|
Quantity
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29 mL
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Type
|
reactant
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
7.4 mL
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Type
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reactant
|
Smiles
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C[Mg]Br
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Control Type
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UNSPECIFIED
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Setpoint
|
-78 °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
to warm to RT
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Type
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CUSTOM
|
Details
|
the reaction was quenched with sat. aq ammonium chloride
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Type
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EXTRACTION
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Details
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The material was extracted with DCM (×3)
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Type
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DRY_WITH_MATERIAL
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Details
|
the combined organics were dried over sodium sulfate
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Type
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FILTRATION
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Details
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filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude material was then purified via MPLC (eluting with 0-100% 90:10:1 DCM:MeOH:NH4OH in DCM)
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Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
COCCOC=1C=NC2=CC=C(C=C2C1)C(C)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |